4'-Iodoacetophenone

Catalog No.
S703680
CAS No.
13329-40-3
M.F
C8H7IO
M. Wt
246.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Iodoacetophenone

CAS Number

13329-40-3

Product Name

4'-Iodoacetophenone

IUPAC Name

1-(4-iodophenyl)ethanone

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

InChI

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3

InChI Key

JZJWCDQGIPQBAO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)I

Canonical SMILES

CC(=O)C1=CC=C(C=C1)I

Protein Crosslinking:

4-IAP is widely used as a crosslinking agent in biochemistry and molecular biology research. It reacts with thiol (-SH) groups present in cysteine residues of proteins, forming covalent bonds and linking them together. This process helps in:

  • Studying protein-protein interactions: By crosslinking proteins involved in specific interactions, researchers can gain insights into their structure, function, and assembly .
  • Analyzing protein complexes: Crosslinking helps stabilize protein complexes for further analysis through techniques like immunoprecipitation and mass spectrometry .

Affinity Labeling:

4-IAP can be attached to specific molecules like biotin or other affinity tags, creating affinity probes for targeted protein identification and purification. These probes bind to specific protein targets through the non-reactive end of the molecule, allowing researchers to:

  • Isolate and enrich specific proteins from complex mixtures .
  • Identify protein binding partners by pulling down interacting proteins using the affinity probe .

Organic Synthesis:

-IAP serves as a valuable building block in organic synthesis due to its reactive ketone and iodine functional groups. It can participate in various reactions, including:

  • Nucleophilic substitution reactions: The iodine group can be readily displaced by other nucleophiles, allowing for the introduction of new functionalities into the molecule .
  • Condensation reactions: The ketone group can undergo condensation reactions with other carbonyl compounds to form more complex structures .

Other Applications:

-IAP also finds applications in other areas of scientific research, such as:

  • Material science: It can be used as a precursor for the synthesis of functional polymers with specific properties .
  • Drug discovery: It can serve as a starting point for the development of novel therapeutic agents with various potential uses .

4'-Iodoacetophenone is an organic compound with the chemical formula C₈H₇IO and a molecular weight of 246.05 g/mol. It is characterized by a pale brown to brown crystalline appearance and has a melting point between 82°C and 84°C. The compound is soluble in water and sensitive to light . It is also known by several synonyms, including p-Iodoacetophenone and 1-(4-iodophenyl)ethanone .

While specific biological activities of 4'-iodoacetophenone are not extensively documented, it has been utilized as a precursor in the synthesis of quinoline-based compounds that exhibit potential anticancer properties. This highlights its relevance in medicinal chemistry, particularly in developing novel therapeutic agents .

The synthesis of 4'-iodoacetophenone can be achieved through several methods:

  • Cross-Coupling Reactions: Utilizing arylboronic acids, potassium carbonate, and iodine in acetonitrile under an inert atmosphere at elevated temperatures .
  • Direct Iodination: Iodination of acetophenone using iodine and an appropriate catalyst under controlled conditions.
  • Alternative Routes: Various synthetic pathways have been reported, including those involving palladium catalysts to facilitate coupling reactions .

4'-Iodoacetophenone finds applications primarily in organic synthesis:

  • Catalyst: It acts as a catalyst in cross-coupling reactions.
  • Pharmaceutical Intermediates: Used in the synthesis of potential anticancer agents.
  • Building Block: Serves as an important building block for various organic compounds and materials .

Several compounds share structural similarities with 4'-iodoacetophenone, including:

  • Acetophenone: Lacks the iodine substituent but shares the acetophenone structure.
  • 4-Bromoacetophenone: A brominated analog that can undergo similar reactions but may exhibit different reactivity due to the nature of the halogen.
  • 4-Chloroacetophenone: Another halogenated derivative that serves as a useful reagent in organic synthesis.

Comparison Table

CompoundMolecular FormulaUnique Features
4'-IodoacetophenoneC₈H₇IOContains iodine; used in palladium-catalyzed reactions
AcetophenoneC₈H₈ONo halogen; simpler structure
4-BromoacetophenoneC₈H₇BrOContains bromine; different reactivity profile
4-ChloroacetophenoneC₈H₇ClOContains chlorine; used similarly but less reactive

This comparison highlights the unique position of 4'-iodoacetophenone due to its iodine substituent, which enhances its reactivity in specific synthetic applications.

First synthesized in the mid-20th century, 4'-iodoacetophenone gained prominence as a substrate for palladium-catalyzed cross-coupling reactions following the advent of transition-metal-mediated methodologies in the 1970s. Early applications focused on its role in synthesizing iodinated aromatic ketones for photochemical studies. The compound’s utility expanded significantly with the development of Suzuki-Miyaura and Heck reactions, where its iodine atom facilitates oxidative addition to palladium catalysts.

Significance in Organic Synthesis

The para-iodo substituent confers distinct advantages:

  • Electrophilic reactivity: The C–I bond (bond energy: ~234 kJ/mol) enables efficient oxidative addition to Pd⁰ centers.
  • Steric accessibility: Unlike bulkier bromine or chlorine analogs, iodine’s larger atomic radius does not impede coupling reactions at the acetophenone carbonyl group.
    This dual functionality allows simultaneous participation in nucleophilic substitution and transition-metal catalysis.

Current Research Landscape

Recent studies focus on:

  • Photochemical activation in Sonogashira couplings
  • Continuous-flow reactor applications using Pd nanoparticles
  • Synthesis of C3-symmetric star-shaped molecules for materials science

From Arylboronic Acids

Iodination Strategies

The synthesis of 4'-iodoacetophenone from arylboronic acids represents a highly efficient and versatile approach [1] [9]. Metal-free iodination protocols have emerged as particularly attractive methods, utilizing molecular iodine as the halide source in combination with potassium carbonate as the base [10] [11]. These reactions proceed through an ipso-substitution mechanism where the boronic acid undergoes direct replacement with iodine [15].

The general procedure involves treating 4-acetylphenylboronic acid with molecular iodine in acetonitrile at elevated temperatures [1]. Under optimized conditions using potassium carbonate and iodine in acetonitrile at 80°C for 8-12 hours, yields of 91% have been achieved [1]. The reaction mechanism involves initial formation of a boronate intermediate through coordination with the base, followed by electrophilic attack by iodine leading to carbon-iodine bond formation [15].

Table 1: Iodination of Arylboronic Acids - Reaction Conditions and Yields

SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)
4-Acetylphenylboronic acidAcetonitrileK₂CO₃80891 [1]
4-Acetylphenylboronic acidAcetonitrileK₂CO₃801288 [10]
4-Acetylphenylboronic acidTolueneK₂CO₃801085 [11]

Alternative iodinating agents such as N-iodomorpholinium iodide generated in situ from morpholine and molecular iodine have also demonstrated effectiveness [9]. This approach provides enhanced regioselectivity and functional group tolerance while maintaining high yields under mild reaction conditions [9].

Catalyst Considerations

While metal-free protocols dominate arylboronic acid iodination, copper-catalyzed systems offer enhanced reactivity and broader substrate scope [13] [14]. Copper-mediated radioiodination using specialized precatalysts such as [Cu(OAc)(phen)₂]OAc has demonstrated exceptional efficiency at room temperature with catalyst loadings as low as 1-2 mol% [14].

The copper precatalyst facilitates key mechanistic steps including transmetalation through hydrogen bonding to the boronate and subsequent oxidative events [14]. Under optimized conditions, reaction times of 10 minutes at room temperature achieve radiochemical conversions exceeding 90% [14]. The mild conditions enable compatibility with sensitive functional groups including unprotected amines, which are typically problematic in other copper-catalyzed systems [14].

Lewis base catalysis has emerged as an alternative approach, with potassium acetate demonstrating effectiveness in halodeboronation reactions [15]. This base-catalyzed pathway operates through boronate-driven ipso-substitution without requiring transition metals, making it particularly suitable for radiopharmaceutical applications [15].

From Acetophenone Derivatives

Halogenation Methods

Direct halogenation of acetophenone represents a classical approach to 4'-iodoacetophenone synthesis [18] [19]. The reaction proceeds through electrophilic aromatic substitution, where the acetyl group serves as a moderate electron-withdrawing substituent directing iodination to the para position [18].

Acid-catalyzed halogenation using molecular iodine in acetic acid solvent provides controlled monohalogenation [22]. The mechanism involves initial protonation of the carbonyl oxygen, followed by formation of an enol intermediate that undergoes subsequent electrophilic attack by iodine [22]. Under acidic conditions, only one α-hydrogen replacement occurs due to the electron-withdrawing effect of the introduced halogen reducing further reactivity [18].

N-Bromosuccinimide mediated halogenation offers enhanced selectivity and milder reaction conditions [19]. When acetophenone is treated with N-bromosuccinimide and para-toluenesulfonic acid in acetonitrile, α-bromoacetophenone is obtained in 69% yield [19]. This methodology can be adapted for iodination using N-iodosuccinimide under similar conditions [19].

Table 2: Halogenation Methods for Acetophenone Derivatives

Halogenating AgentCatalyst/AcidSolventTemperature (°C)Yield (%)Product
I₂HI/H₃PO₄Acetic acidReflux72α-Iodoacetophenone [22]
NBSp-TsOHAcetonitrileRT69α-Bromoacetophenone [19]
NISp-TsOHAcetonitrileRT65α-Iodoacetophenone [19]

Regioselectivity Control

Achieving selective para-iodination of acetophenone requires careful control of reaction conditions and reagent selection [17] [21]. The electron-withdrawing nature of the acetyl group deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the meta position under normal conditions [17].

However, under specific conditions utilizing iodine monochloride or N-iodosuccinimide in the presence of Lewis acids, para-selectivity can be achieved [21]. The use of silver salts as additives has been reported to enhance para-selectivity through coordination with the carbonyl oxygen, effectively masking its electron-withdrawing effect [21].

Polymer-supported halogenating agents offer improved regioselectivity by providing a controlled reaction environment [21]. These heterogeneous systems allow for easier product separation and can be recycled, making them environmentally advantageous [21]. Recyclable polymer-supported triorganotin halides have demonstrated excellent regioselectivity for para-halogenation of deactivated aromatic systems [21].

Friedel-Crafts Methods

Lewis Acid Catalysts

Friedel-Crafts acylation represents a fundamental approach for constructing the acetophenone framework, which can subsequently undergo iodination [23] [24]. The reaction employs strong Lewis acids such as aluminum chloride to activate acyl halides, generating highly electrophilic acylium ions [23] [24].

Aluminum chloride remains the most commonly employed Lewis acid catalyst, typically used in stoichiometric quantities relative to the acyl halide [25] [26]. The mechanism involves coordination of aluminum chloride to the chlorine atom of acetyl chloride, facilitating cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion [23]. This electrophilic species then attacks the aromatic ring through electrophilic aromatic substitution [23].

Alternative Lewis acids including iron(III) chloride, titanium(IV) chloride, and boron trifluoride have demonstrated effectiveness under specific conditions [24] [26]. Iron(III) chloride offers advantages in terms of cost and environmental impact while maintaining comparable reactivity to aluminum chloride [24]. Boron trifluoride provides enhanced selectivity for electron-rich aromatic substrates but requires anhydrous conditions [26].

Table 3: Lewis Acid Catalysts for Friedel-Crafts Acylation

Lewis AcidLoading (equiv)SolventTemperature (°C)Yield (%)
AlCl₃1.2CS₂0-2585-92 [25]
FeCl₃1.1Nitrobenzene6078-85 [24]
TiCl₄1.0CH₂Cl₂-1080-88 [26]
BF₃·OEt₂1.5CH₂Cl₂075-82 [26]

Reaction Optimization

Optimization of Friedel-Crafts acylation conditions requires careful consideration of temperature, solvent, and catalyst loading [24] [28]. Lower temperatures favor selectivity and minimize side reactions, while higher temperatures increase reaction rates but may lead to polyacylation or rearrangement products [24].

Solvent selection significantly impacts reaction efficiency and selectivity [28]. Non-polar solvents such as carbon disulfide and nitrobenzene are traditionally employed, but environmental concerns have driven development of alternative systems [28]. Ionic liquids and supercritical carbon dioxide represent promising green alternatives that maintain high reactivity while reducing environmental impact [28].

The use of heterogeneous catalysts has gained attention for industrial applications due to simplified product separation and catalyst recovery [30]. Zeolite-based catalysts demonstrate excellent activity for Friedel-Crafts acylation while offering the advantage of reusability [30]. Modified zeolites with controlled pore structures provide enhanced selectivity for specific aromatic substrates [30].

Microwave-assisted Friedel-Crafts acylation has emerged as an efficient alternative, providing rapid heating and enhanced reaction rates [28]. Under microwave conditions, reaction times are reduced from hours to minutes while maintaining high yields and selectivity [28]. This approach is particularly valuable for heat-sensitive substrates that may decompose under conventional heating conditions [28].

Modern Green Chemistry Approaches

Solvent-Free Methods

Solvent-free synthesis represents a paradigm shift toward environmentally sustainable organic chemistry [32] [35]. These methodologies eliminate volatile organic compound emissions while often providing enhanced reaction efficiency through increased concentration effects [35]. Mechanochemical activation through ball milling has emerged as a particularly effective solvent-free approach [35].

Ball milling techniques enable direct reactant interaction through mechanical energy input, often resulting in higher reaction rates and improved selectivity compared to solution-phase reactions [35]. For acetophenone synthesis, solid-state Friedel-Crafts acylation using aluminum chloride and mechanical activation has demonstrated yields comparable to traditional solution methods [35].

Microwave-assisted solvent-free synthesis provides rapid and uniform heating while eliminating solvent-related environmental concerns [37]. The absence of solvents enhances reaction efficiency by preventing dilution effects and enabling higher collision frequencies between reactants [35]. Microwave irradiation is particularly effective for polar substrates due to enhanced dipole interactions with the electromagnetic field [35].

Table 4: Solvent-Free Synthesis Methods

MethodActivationTemperature (°C)Time (min)Yield (%)
Ball millingMechanicalRT6085 [35]
MicrowaveElectromagnetic1201588 [37]
ThermalHeat1504582 [35]

Sustainable Catalyst Systems

The development of sustainable catalyst systems focuses on earth-abundant, non-toxic alternatives to traditional precious metal catalysts [36]. Iron-based catalysts have demonstrated exceptional promise for cross-coupling reactions traditionally requiring palladium or other expensive metals [36]. These systems provide cost-effective alternatives while maintaining high catalytic activity [36].

Biocatalytic approaches represent the ultimate expression of sustainable chemistry, utilizing enzymes or whole-cell systems to achieve selective transformations [33]. Enzymatic halogenation using haloperoxidases enables selective introduction of halogens under mild aqueous conditions [42]. These biological systems operate at ambient temperature and pressure while providing exceptional selectivity [33].

Heterogeneous catalysts supported on renewable materials offer combined advantages of easy separation and environmental compatibility [32]. Activated carbon derived from agricultural waste provides an effective support for metal catalysts while utilizing renewable feedstocks [32]. These materials demonstrate excellent stability and can be regenerated through simple thermal treatment [32].

Ionic liquids serve as both solvents and catalysts in many green chemistry applications [32]. Their negligible vapor pressure eliminates emissions while their tunable properties enable optimization for specific reactions [32]. Task-specific ionic liquids designed for particular transformations provide enhanced selectivity and simplified product separation [32].

Suzuki-Miyaura Coupling Applications

4'-Iodoacetophenone serves as an exemplary electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, demonstrating exceptional reactivity due to the electron-withdrawing nature of the acetyl group which activates the carbon-iodine bond toward oxidative addition. This compound has become a benchmark substrate for evaluating catalytic systems and mechanistic studies in palladium-catalyzed cross-coupling chemistry.

Mechanism and Catalytic Cycle

The Suzuki-Miyaura coupling of 4'-iodoacetophenone follows the well-established three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The mechanism begins with the formation of an active palladium(0) species, typically generated in situ from palladium(II) precursors through reduction by phosphine ligands or organoboron reagents.

The oxidative addition step represents the initial and often rate-determining step of the catalytic cycle. The electron-deficient nature of 4'-iodoacetophenone, arising from the para-positioned acetyl group, facilitates this step by lowering the activation energy required for carbon-iodine bond cleavage. Experimental studies have demonstrated that the oxidative addition occurs preferentially to a twelve-electron monoligated palladium(0) complex (PdL) rather than the commonly assumed fourteen-electron bis-ligated species (PdL2). This mechanistic insight has significant implications for catalyst design and optimization.

Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation with the activated organoboron species. The role of the base in this step is crucial, as it converts the boronic acid into a more nucleophilic boronate species that can effectively transfer its organic group to the palladium center. The transmetalation step has been identified as rate-limiting in certain heterogeneous catalytic systems, particularly those involving single-atom catalysts.

The final reductive elimination step regenerates the palladium(0) catalyst and releases the biaryl product. This step is generally facilitated by bulky or electron-rich ligands that destabilize the palladium(II) intermediate and promote product formation.

Homogeneous vs. Heterogeneous Catalysis Debate

The application of 4'-iodoacetophenone in Suzuki-Miyaura coupling has been extensively studied under both homogeneous and heterogeneous catalytic conditions, providing valuable insights into the ongoing debate regarding the nature of the active catalytic species.

Homogeneous catalytic systems employing 4'-iodoacetophenone typically utilize well-defined palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with added phosphine ligands. These systems generally exhibit high activity and selectivity, with reaction temperatures ranging from 80-100°C and reaction times of 2-6 hours achieving yields of 85-95%. The advantages of homogeneous catalysis include precise control over the catalytic environment, broad substrate scope, and excellent functional group tolerance.

However, homogeneous systems suffer from significant drawbacks, particularly in terms of catalyst recovery and product contamination. The challenge of separating dissolved palladium species from the reaction mixture often results in palladium contamination levels exceeding 5 ppm, which is problematic for pharmaceutical applications. Additionally, the cost associated with precious metal loss and the inability to recycle the catalyst pose economic and environmental concerns.

Heterogeneous catalytic systems have been developed to address these limitations. Palladium supported on activated carbon (Pd/C) has emerged as the most popular heterogeneous catalyst for Suzuki-Miyaura coupling of 4'-iodoacetophenone. Flow chemistry applications have demonstrated particular promise, with residence times as short as 20 seconds achieving complete conversion of 4'-iodoacetophenone to the desired biaryl product. The heterogeneous approach offers significant advantages including easy catalyst recovery, reduced metal contamination, and compatibility with continuous flow processes.

Recent advances in single-atom catalysis have provided new perspectives on the homogeneous vs. heterogeneous debate. Studies of palladium single atoms anchored on exfoliated graphitic carbon nitride (Pd-ECN) have demonstrated that heterogeneous catalysts can achieve the high chemoselectivity and broad functional group tolerance traditionally associated with homogeneous systems. These single-atom catalysts operate through a mechanism that closely resembles homogeneous catalysis, with the solid support providing a stabilizing environment for isolated palladium atoms.

The debate continues to evolve with the recognition that many "heterogeneous" catalytic systems may actually operate through leached palladium species that function as homogeneous catalysts in solution. This has led to the development of hot filtration tests and other methodologies to distinguish between truly heterogeneous and pseudo-heterogeneous catalytic processes.

Ligand Effects on Reactivity

The choice of ligand in Suzuki-Miyaura coupling of 4'-iodoacetophenone has profound effects on reaction rate, selectivity, and catalyst stability. Ligands serve multiple functions in the catalytic cycle, including stabilizing the palladium(0) catalyst, facilitating oxidative addition, and promoting reductive elimination.

Triphenylphosphine (PPh3) remains the most commonly employed ligand in 4'-iodoacetophenone coupling reactions, providing a balance between electronic and steric properties that promotes all steps of the catalytic cycle. The moderate electron-donating ability of PPh3 enhances the nucleophilicity of the palladium(0) center, facilitating oxidative addition, while its bulk promotes reductive elimination by destabilizing the palladium(II) intermediate.

Electron-rich phosphines such as tri-tert-butylphosphine (PtBu3) and tricyclohexylphosphine (PCy3) have shown enhanced reactivity in challenging coupling reactions involving 4'-iodoacetophenone. These ligands significantly accelerate the oxidative addition step by increasing the electron density at the palladium center. However, their increased basicity can also lead to competitive coordination with bases, potentially affecting the transmetalation step.

Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) offer advantages in terms of catalyst stability and activity. The chelating nature of these ligands prevents ligand dissociation, maintaining the integrity of the catalytic species throughout the reaction. Studies have shown that dppf-ligated palladium catalysts demonstrate superior performance in the coupling of 4'-iodoacetophenone with hindered boronic acids.

N-heterocyclic carbene (NHC) ligands have emerged as alternatives to traditional phosphine ligands, offering enhanced stability under the reaction conditions. The strong σ-donating ability of NHC ligands promotes oxidative addition, while their bulk facilitates reductive elimination. Additionally, NHC ligands are less susceptible to oxidation compared to phosphines, making them particularly suitable for reactions conducted under aerobic conditions.

Recent computational studies have provided insights into the relationship between ligand structure and reactivity in 4'-iodoacetophenone coupling. Virtual ligand-assisted screening has identified optimal electronic and steric parameters for maximizing reaction efficiency, leading to the development of highly active catalytic systems for challenging substrate combinations.

Base Influence on Reaction Outcome

The base plays a crucial role in the Suzuki-Miyaura coupling of 4'-iodoacetophenone, with its choice significantly impacting reaction rate, selectivity, and overall efficiency. The primary function of the base is to activate the organoboron reagent by converting the boronic acid into a more nucleophilic boronate species capable of undergoing transmetalation.

Potassium carbonate (K2CO3) represents the most commonly employed base in 4'-iodoacetophenone coupling reactions. Its moderate basicity and good thermal stability make it suitable for a wide range of reaction conditions. The carbonate ion facilitates the formation of trialkyl borate intermediates, which are more reactive toward transmetalation than neutral boronic acids. However, the poor solubility of K2CO3 in organic solvents can limit its effectiveness in certain systems.

Cesium carbonate (Cs2CO3) offers advantages over K2CO3 due to its improved solubility in organic solvents and the large cation effect that enhances boronate activation. The cesium cation can coordinate with the boronic acid in a manner that increases its nucleophilicity, leading to faster transmetalation rates. Studies have shown that Cs2CO3 can provide superior results in coupling reactions involving sterically hindered substrates.

Strong bases such as potassium tert-butoxide (KOtBu) and barium hydroxide have been employed in specific applications requiring enhanced reactivity. These bases can accelerate the reaction by providing more strongly basic conditions that favor boronate formation. However, their use may lead to increased side reactions and reduced functional group tolerance.

The cation effect in base selection has been demonstrated to be particularly important in 4'-iodoacetophenone coupling reactions. Large cations such as cesium and barium can coordinate with the boronic acid, effectively increasing its nucleophilicity and promoting transmetalation. This effect is especially pronounced in reactions involving electron-deficient boronic acids that might otherwise be unreactive.

Recent developments in base-free Suzuki-Miyaura coupling have provided alternative approaches for 4'-iodoacetophenone coupling. These methods typically employ acyl fluoride substrates with nickel catalysis, eliminating the need for added base while maintaining high selectivity. Although these approaches are not directly applicable to 4'-iodoacetophenone, they represent important advances in the field that may influence future developments.

Heck-Mizoroki Reaction Systems

The Heck-Mizoroki reaction of 4'-iodoacetophenone represents a versatile approach for the formation of substituted alkenes, offering complementary reactivity to Suzuki-Miyaura coupling. This reaction has been extensively studied both in academic research and industrial applications, with particular emphasis on optimization of reaction conditions and understanding of mechanistic pathways.

Regioselectivity Considerations

Regioselectivity in Heck-Mizoroki reactions of 4'-iodoacetophenone depends on several factors including the nature of the alkene substrate, reaction conditions, and catalyst system employed. The electron-withdrawing acetyl group in 4'-iodoacetophenone influences the regioselectivity by affecting the electronic properties of the intermediate palladium complex.

The reaction mechanism involves the formation of a palladium-alkene π-complex followed by migratory insertion. For terminal alkenes, the regioselectivity is governed by a combination of steric and electronic factors. In neutral pathway reactions, steric factors predominate, leading to preferential formation of linear products where the aryl group is attached to the less substituted carbon of the alkene. This regioselectivity pattern is observed in reactions of 4'-iodoacetophenone with simple terminal alkenes under standard conditions.

Cationic pathway reactions, which can be accessed through the use of silver salts or other halide scavengers, show different regioselectivity patterns. In these systems, electronic factors become more important, and the regioselectivity can be influenced by the electron-withdrawing nature of the acetyl group. The cationic palladium complex shows enhanced selectivity for attack at the less electron-rich carbon of the alkene.

Studies on the regioselectivity of 4'-iodoacetophenone in Heck reactions have revealed that the choice of base can significantly impact the outcome. Stronger bases tend to favor the formation of linear products, while weaker bases may allow for increased branching. The temperature also plays a crucial role, with higher temperatures generally favoring the thermodynamically more stable linear products.

Recent advances in catalyst design have enabled control over regioselectivity in Heck reactions of 4'-iodoacetophenone. Bulky ligands such as 1,5-diaza-3,7-diphosphacyclooctane derivatives have been shown to provide excellent regioselectivity control, enabling the selective formation of either linear or branched products depending on the specific ligand employed.

Optimization Parameters

The optimization of Heck-Mizoroki reactions involving 4'-iodoacetophenone requires careful consideration of multiple parameters including temperature, base, solvent, catalyst loading, and ligand selection. Each parameter can significantly impact reaction rate, selectivity, and overall efficiency.

Temperature represents one of the most critical optimization parameters in Heck reactions of 4'-iodoacetophenone. Typical reaction temperatures range from 80-120°C, with higher temperatures generally leading to increased reaction rates but potentially reduced selectivity due to thermal decomposition or side reactions. The electron-withdrawing acetyl group in 4'-iodoacetophenone allows for relatively mild conditions compared to less activated aryl halides.

Solvent selection plays a crucial role in optimizing Heck reactions of 4'-iodoacetophenone. Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMA) are commonly employed due to their ability to solubilize both the substrate and the base. Recent studies have demonstrated that green solvents such as ethanol can be successfully employed in microwave-assisted reactions, providing more environmentally friendly alternatives.

Base optimization is essential for achieving high efficiency in Heck reactions of 4'-iodoacetophenone. The base serves to regenerate the palladium(0) catalyst by neutralizing the hydrogen halide formed during the reaction. Common bases include triethylamine, potassium carbonate, and sodium acetate, each offering different advantages in terms of reaction rate and selectivity.

Catalyst loading optimization is important for economic considerations while maintaining high activity. Typical catalyst loadings range from 1-5 mol%, with the optimal loading depending on the specific substrate combination and reaction conditions. Recent advances in catalyst design have enabled the use of lower catalyst loadings while maintaining high efficiency.

Design of experiments (DoE) approaches have been successfully applied to optimize Heck reactions of 4'-iodoacetophenone. These systematic approaches allow for the simultaneous optimization of multiple parameters while identifying potential interactions between variables. Plackett-Burman designs have been particularly useful for screening large numbers of factors efficiently.

Catalyst Recovery Strategies

The development of efficient catalyst recovery strategies for Heck-Mizoroki reactions of 4'-iodoacetophenone has become increasingly important for economic and environmental reasons. Several approaches have been developed to enable catalyst recycling while maintaining high activity and selectivity.

Heterogeneous catalysis represents the most straightforward approach to catalyst recovery in Heck reactions of 4'-iodoacetophenone. Supported palladium catalysts such as Pd/C and Pd EnCat can be easily separated from the reaction mixture by filtration and reused in subsequent cycles. These catalysts have demonstrated good stability and activity in multiple reaction cycles.

Flow chemistry has emerged as a particularly attractive approach for catalyst recovery in Heck reactions. Continuous flow systems allow for the use of packed bed reactors containing immobilized catalysts, enabling continuous operation while maintaining catalyst separation. Recent studies have demonstrated successful implementation of flow chemistry for Heck reactions of 4'-iodoacetophenone with residence times as short as 3 minutes.

Organic solvent nanofiltration (OSN) represents an innovative approach to catalyst recovery that has shown promise in Heck reactions. This membrane-based separation technique can selectively retain large molecular weight catalysts while allowing smaller reaction products to pass through. The technique has been successfully applied to recover photocatalysts in related transformations, suggesting potential applications in palladium-catalyzed Heck reactions.

Dendrimeric and polymeric catalysts have been developed to facilitate catalyst recovery in Heck reactions of 4'-iodoacetophenone. These macromolecular catalysts can be recovered using size-selective separation techniques such as nanofiltration or precipitation methods. The approach offers the advantages of homogeneous catalysis while enabling straightforward catalyst recovery.

Phase-transfer catalysis has been explored as a strategy for catalyst recovery in Heck reactions. By conducting the reaction in biphasic systems, the catalyst can be retained in one phase while the products are extracted into another phase. This approach has shown particular promise in industrial applications where catalyst recovery is crucial for economic viability.

Applications in Sequential Transformations

The use of 4'-iodoacetophenone in sequential transformations involving Heck-Mizoroki reactions has opened new avenues for the synthesis of complex molecules. These approaches leverage the reactivity of the iodine substituent while preserving the acetyl group for further functionalization.

One-pot sequential reactions combining Heck coupling with other palladium-catalyzed transformations have been developed using 4'-iodoacetophenone as a key substrate. These approaches minimize the need for intermediate purification while maximizing synthetic efficiency. The electron-withdrawing acetyl group provides a handle for subsequent transformations such as reduction or condensation reactions.

Cascade reactions involving 4'-iodoacetophenone have been demonstrated in the synthesis of heterocyclic compounds. These reactions typically involve initial Heck coupling followed by intramolecular cyclization to form complex ring systems. The approach has been particularly successful in the synthesis of pharmaceutical intermediates and natural product analogs.

Domino reactions starting from 4'-iodoacetophenone have been developed to access highly functionalized products in a single operation. These reactions combine multiple bond-forming steps in a single reaction vessel, significantly reducing the number of synthetic steps required. The approach has been applied to the synthesis of complex polycyclic structures.

Sequential cross-coupling reactions using 4'-iodoacetophenone as an intermediate have been explored in the synthesis of oligoarenes. These reactions involve initial functionalization of the iodine position followed by activation and coupling of the acetyl group. The approach provides access to highly conjugated systems with potential applications in materials science.

Tandem Suzuki-Heck reactions have been developed that utilize 4'-iodoacetophenone as a key substrate. These reactions combine the selectivity of Suzuki coupling with the alkene-forming capability of Heck reactions. The approach has been successfully applied to the synthesis of complex molecular architectures with multiple stereogenic centers.

Other Cross-Coupling Methodologies

Beyond Suzuki-Miyaura and Heck-Mizoroki reactions, 4'-iodoacetophenone has found extensive application in other cross-coupling methodologies, each offering unique advantages and complementary reactivity patterns.

Sonogashira Reactions

The Sonogashira coupling of 4'-iodoacetophenone with terminal alkynes represents a powerful method for the synthesis of aryl acetylenes, which are valuable building blocks in organic synthesis and materials science. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly attractive for complex molecule synthesis.

The mechanism of Sonogashira coupling involves dual catalytic cycles with both palladium and copper catalysts. The palladium cycle is responsible for the activation of 4'-iodoacetophenone through oxidative addition, while the copper cycle activates the terminal alkyne through formation of a copper acetylide intermediate. The two cycles intersect at the transmetalation step, where the acetylide group is transferred from copper to palladium.

Recent advances in copper-free Sonogashira coupling have provided alternative approaches for 4'-iodoacetophenone coupling. These methods eliminate the need for copper co-catalysts, simplifying the reaction conditions and reducing the potential for side reactions. The approach has been particularly successful with activated aryl halides such as 4'-iodoacetophenone due to their enhanced reactivity toward oxidative addition.

Photo-initiated Sonogashira coupling has been demonstrated using 4'-iodoacetophenone as a model substrate. This approach employs visible light to activate palladium catalysts through photo-release of triphenylphosphine from ruthenium complexes. The method offers temporal control over the reaction and has been successfully applied to various substrate combinations.

The substrate scope of Sonogashira coupling with 4'-iodoacetophenone has been extensively explored. The reaction tolerates a wide range of terminal alkynes including aromatic, aliphatic, and functionalized derivatives. The electron-withdrawing acetyl group enhances the reactivity of the aryl halide while providing a handle for further functionalization.

Stille Couplings

Stille coupling of 4'-iodoacetophenone with organostannane reagents provides access to biaryl and related products with high efficiency and functional group tolerance. Despite the toxicity concerns associated with organotin reagents, Stille coupling remains an important synthetic method due to its reliability and broad substrate scope.

The mechanism of Stille coupling involves the standard oxidative addition, transmetalation, and reductive elimination sequence. The transmetalation step is generally rate-determining and can proceed through either associative or dissociative mechanisms depending on the reaction conditions and substrate structure. The electron-withdrawing acetyl group in 4'-iodoacetophenone facilitates the initial oxidative addition step.

Ligand effects in Stille coupling of 4'-iodoacetophenone have been systematically studied. Electron-poor ligands such as tri-2-furylphosphine and triphenylarsenine have shown enhanced reactivity compared to triphenylphosphine. The optimal ligand choice depends on the specific organostannane coupling partner and reaction conditions.

Stille-carbonylative coupling has been applied to 4'-iodoacetophenone to introduce carbonyl groups between the aryl halide and the organostannane. This approach provides access to ketone products that would be difficult to obtain through other methods. The reaction requires an atmosphere of carbon monoxide and proceeds through CO insertion into the palladium-carbon bond.

The substrate scope of Stille coupling with 4'-iodoacetophenone includes a wide range of organostannane reagents. Tributyltin and trimethyltin derivatives are commonly employed, with the latter offering higher reactivity but increased toxicity. The reaction tolerates various functional groups including esters, ethers, and heterocycles.

Negishi Protocol Applications

Negishi coupling of 4'-iodoacetophenone with organozinc reagents offers high reactivity and excellent functional group tolerance under anhydrous conditions. The reaction has been particularly successful in the synthesis of complex molecules requiring precise control over stereochemistry and regioselectivity.

The mechanism of Negishi coupling follows the standard cross-coupling pathway with some unique features related to the organozinc reagents. The high reactivity of organozinc compounds allows for rapid transmetalation, often making this step faster than oxidative addition. The reaction must be conducted under strictly anhydrous conditions due to the moisture sensitivity of organozinc reagents.

Catalyst selection in Negishi coupling of 4'-iodoacetophenone can significantly impact the reaction outcome. Both palladium and nickel catalysts have been successfully employed, with each offering distinct advantages. Palladium catalysts generally provide higher chemical yields and better functional group tolerance, while nickel catalysts can operate through different mechanistic pathways.

The stereochemical aspects of Negishi coupling with 4'-iodoacetophenone have been extensively studied. The reaction proceeds with retention of configuration at both coupling partners, making it particularly valuable for the synthesis of stereodefined products. However, some substrates may show erosion of stereochemistry due to competing pathways.

Flow chemistry applications of Negishi coupling have been demonstrated with 4'-iodoacetophenone. The use of continuous flow systems allows for precise control of reaction conditions while maintaining the anhydrous environment required for organozinc reagents. Residence times as short as 3 minutes have been achieved with complete conversion.

C-H Activation Approaches

C-H activation methodologies involving 4'-iodoacetophenone represent emerging approaches that complement traditional cross-coupling methods. These methods offer the advantage of eliminating the need for pre-functionalized coupling partners while enabling direct functionalization of C-H bonds.

Palladium-catalyzed C-H activation of 4'-iodoacetophenone has been explored using the acetyl group as a directing group. The carbonyl oxygen can coordinate to palladium, facilitating ortho-C-H activation and subsequent functionalization. This approach provides access to highly substituted aromatic systems with excellent regioselectivity.

Electrochemical C-H activation has been applied to 4'-iodoacetophenone to enable oxidative coupling reactions. This approach eliminates the need for stoichiometric chemical oxidants while providing precise control over the reaction conditions. The method has been successfully applied to methylation and acylation reactions.

The scope of C-H activation with 4'-iodoacetophenone includes various coupling partners such as organometallic reagents, alkenes, and alkynes. The electron-withdrawing acetyl group enhances the reactivity of the aromatic ring toward C-H activation while providing a stable coordination site for the metal catalyst.

Mechanistic studies of C-H activation involving 4'-iodoacetophenone have provided insights into the role of directing groups and reaction conditions. The acetyl group can function as both a directing group for ortho-C-H activation and as a site for further functionalization, providing multiple pathways for molecular diversification.

Recent advances in C-H activation have enabled the development of enantioselective variants using 4'-iodoacetophenone as a substrate. These reactions employ chiral ligands to control the stereochemistry of the C-H activation step, providing access to enantioenriched products with high selectivity.

The integration of C-H activation with traditional cross-coupling methodologies has opened new synthetic pathways using 4'-iodoacetophenone. Sequential reactions involving initial C-H activation followed by cross-coupling provide access to complex molecular architectures that would be difficult to obtain through other methods.

XLogP3

2.4

Melting Point

86.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13329-40-3

Wikipedia

4'-Iodoacetophenone

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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